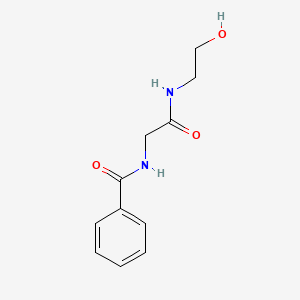

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Descripción general

Descripción

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide (HEB) is an organic compound consisting of an amide group attached to a benzene ring and two hydroxyethyl groups. It is an important reagent used in organic synthesis and has found a wide range of applications in the fields of medicine and biochemistry. HEB is a versatile compound and is used in the synthesis of various drugs, in the synthesis of peptides and proteins, and in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis and Optimization

This compound has been utilized in the synthesis of N,N-bis-(2-Hydroxyethyl) Oleamide , where it undergoes reaction kinetics at elevated temperatures. The process follows a first-order reaction rate, and yield optimization has been performed using Taguchi orthogonal array methods .

Corrosion Inhibition

Derivatives of this compound have shown promise as corrosion inhibitors for carbon steel in hydrochloric acid solutions. They function as mixed-type inhibitors that physically adsorb on the metal surface, forming a protective layer against corrosive fluids .

Free Radical Generation

In the study of oxidation and antioxidation dynamics, controlled and constant generation of free radicals is crucial. This compound plays a role in such studies by facilitating the generation of free radicals at specific sites and durations.

Allosteric Activation of Glucokinase

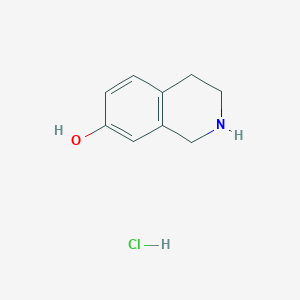

Analogues of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide have been synthesized as allosteric activators of human glucokinase, which could have significant implications for the treatment of type-2 diabetes. These compounds increase the catalytic action of glucokinase, a potential therapeutic target .

Chemical Characterization

The compound’s chemical properties, such as melting point, density, and molecular weight, are essential for its application in various scientific research fields. Detailed characterization enables researchers to understand its behavior in different conditions .

Material Science Applications

The rheological behavior and stabilizing ability of products derived from this compound have been investigated for their potential use in material science, particularly in metal and metal oxide slurries .

Quantum Chemistry Computations

Quantum chemistry computations and Monte Carlo simulations have been used to examine the properties of this compound’s derivatives. These studies are crucial for understanding the molecular interactions and designing new materials or drugs .

Surface Analysis

Surface analysis techniques like atomic force microscopy (AFM) have been employed to examine the surface interactions of this compound’s derivatives, providing insights into their potential applications in coatings and surface treatments .

Propiedades

IUPAC Name |

N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-7-6-12-10(15)8-13-11(16)9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFPFDLQPJNRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376982 | |

| Record name | N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide | |

CAS RN |

72085-01-9 | |

| Record name | N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

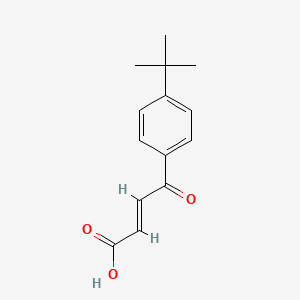

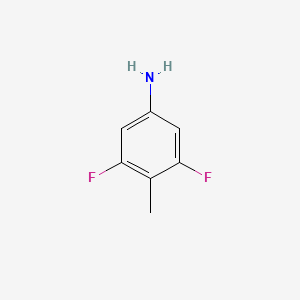

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

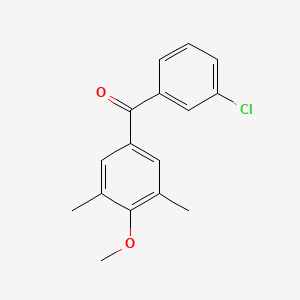

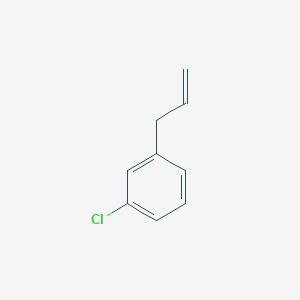

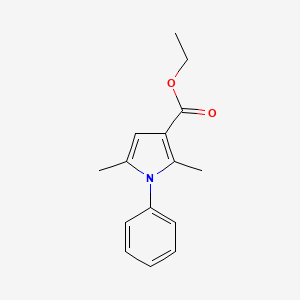

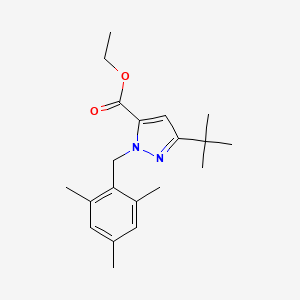

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3,3-Bis(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B1597679.png)